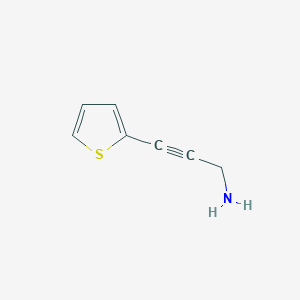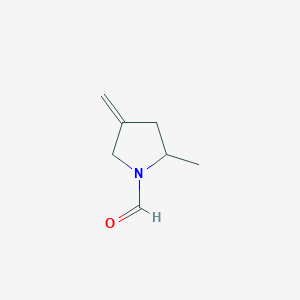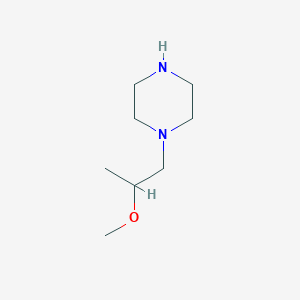
1-(2-Methoxypropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypropyl)piperazine, also known as MPP, is a chemical compound that belongs to the family of piperazines. It has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxypropyl)piperazine is not yet fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, particularly dopamine and serotonin. 1-(2-Methoxypropyl)piperazine has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methoxypropyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects. 1-(2-Methoxypropyl)piperazine has also been shown to have a moderate affinity for adrenergic and histamine receptors, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxypropyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for research. 1-(2-Methoxypropyl)piperazine also has a relatively low toxicity, which makes it safe for use in animal experiments. However, one of the limitations of 1-(2-Methoxypropyl)piperazine is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-Methoxypropyl)piperazine. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective drugs for treating neurological disorders. Another area of research is to study the pharmacokinetics of 1-(2-Methoxypropyl)piperazine, including its absorption, distribution, metabolism, and excretion in the body. This information may help to optimize the dosing and administration of 1-(2-Methoxypropyl)piperazine for therapeutic use. Finally, research on the potential side effects and long-term effects of 1-(2-Methoxypropyl)piperazine is needed to ensure its safety and efficacy for clinical use.
Conclusion:
In conclusion, 1-(2-Methoxypropyl)piperazine is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. Its relatively easy synthesis method, low toxicity, and potential therapeutic effects make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and potential side effects.
Métodos De Síntesis
1-(2-Methoxypropyl)piperazine can be synthesized through a simple and efficient method. It involves the reaction of 2-methoxypropanol with piperazine in the presence of a catalyst such as hydrochloric acid. The resulting product is purified through distillation and recrystallization to obtain pure 1-(2-Methoxypropyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-Methoxypropyl)piperazine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has shown promising results in treating various neurological disorders, including depression, anxiety, and schizophrenia. 1-(2-Methoxypropyl)piperazine has also been studied for its potential use as an antipsychotic drug due to its ability to modulate the dopamine and serotonin neurotransmitter systems.
Propiedades
Número CAS |
118560-17-1 |
|---|---|
Nombre del producto |
1-(2-Methoxypropyl)piperazine |
Fórmula molecular |
C8H18N2O |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-(2-methoxypropyl)piperazine |
InChI |
InChI=1S/C8H18N2O/c1-8(11-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
FEDWUGYKPJNTNR-UHFFFAOYSA-N |
SMILES |
CC(CN1CCNCC1)OC |
SMILES canónico |
CC(CN1CCNCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)

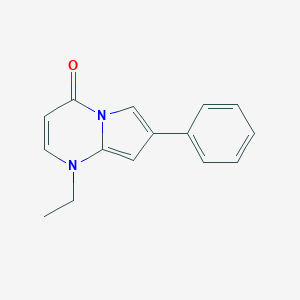


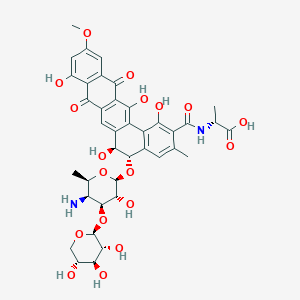
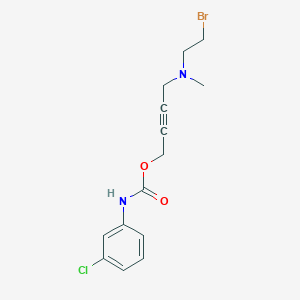
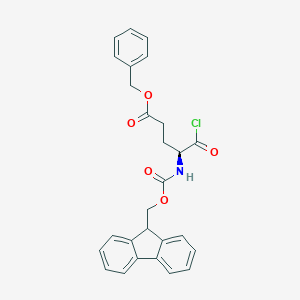
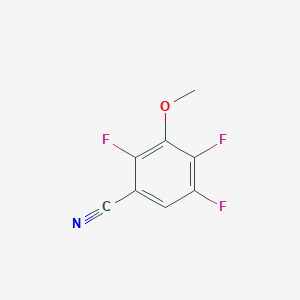
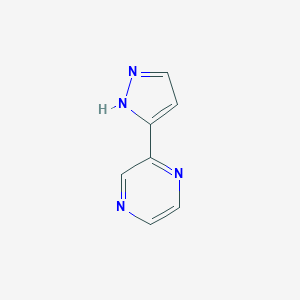
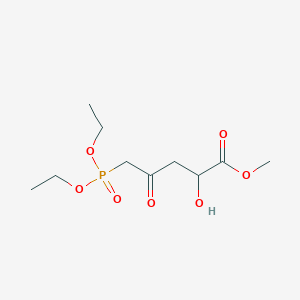
![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)
